Ethyl maltol
Overview
Description
Ethyl maltol is a flavor-enhancing agent that has been evaluated for biological safety and is considered to have a wide margin of safety for consumption. It is less toxic than its homolog maltol when administered repeatedly . Ethyl maltol is commonly used in foods and has been categorized as generally recognized as safe. It is also added to many commercial e-cigarette vaping fluids .
Synthesis Analysis
Ethyl maltol has been synthesized from 1(2-furyl) ethanol through a process involving treatment with tert-butyl hypochlorite, followed by heating to afford ethyl maltol in a high yield. This synthesis can be carried out in a one-pot sequence without the isolation of intermediates .
Molecular Structure Analysis
The molecular structure of ethyl maltol has been studied in the context of its complexes with metals. For instance, tin derivatives of ethyl maltol have been synthesized, and their structures have been determined, showing coordination environments about tin . Similarly, Mo(IV) complexes with ethyl maltol have been synthesized, and their crystal structures have been characterized, revealing a distorted octahedral geometry of the anions .
Chemical Reactions Analysis
Ethyl maltol reacts with iron(III) in the presence of o-phenanthroline in a sulfuric acid medium, which forms the basis for a kinetic spectrophotometric method for its determination . In the presence of copper, ethyl maltol can enhance cytotoxicity in lung epithelial cells, indicating that it can influence heavy metal mediated toxicity .
Physical and Chemical Properties Analysis
The solubility of ethyl maltol has been measured in binary aqueous ethanol solvent mixtures, and the data were accurately represented by the CNIBS/R-K model . A high-performance liquid chromatography (HPLC) method has been developed for the determination of ethyl maltol in beverages, which is simple, rapid, sensitive, and cost-effective . Additionally, a method involving isotope dilution headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry has been developed for the simultaneous determination of ethyl maltol and other flavor compounds in foods .
Relevant Case Studies
Ethyl maltol has been studied for its interaction with human serum albumin (HSA) using multi-spectroscopic methods and molecular docking. The binding behavior suggests that ethyl maltol is situated within subdomain IIA of HSA, and the interaction is characterized by a static quenching mechanism . In another case, the toxicity of ethyl maltol was assessed in lung epithelial cells, where it was found to induce apoptosis and oxidative stress when co-exposed with copper . These studies provide insights into the biological interactions and potential toxicological effects of ethyl maltol.
Scientific Research Applications
1. Food and Beverage Industry
- Application : Ethyl Maltol is a commonly utilized organic compound in the food industry. It enhances and stabilizes flavors, creating a more complex taste profile . It’s often used in products where a sweet, fruity flavor is desired, such as candies, chocolates, and beverages .
- Methods : Ethyl Maltol is used sparingly, typically at concentrations of 0.1 to 0.5% of the total product weight . It’s soluble in a variety of solvents including water, propylene glycol, and alcohol, but it’s less soluble in oil-based substances .
- Results : Ethyl Maltol provides a unique flavor profile that enhances the overall sensory experience .
2. Pharmaceutical Industry
- Application : Ethyl Maltol is used as a flavor enhancer in medicines to mask unpleasant tastes, making them more palatable, particularly for children .
- Results : The use of Ethyl Maltol in medicines improves their palatability, which can increase patient compliance, particularly in pediatric populations .
3. Food Analytical Methods
- Application : Ethyl Maltol is used as a marker in the analysis of food samples to detect adulteration and evaluate any health risks .
- Methods : A method based on isotope dilution headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry was developed for the simultaneous determination of the four flavor compounds .
- Results : Using the proposed method, high contents of ethyl maltol and vanillin, up to 833±15 μg/g and 1044±20 μg/g, respectively, were detected in milk tea .
4. Fragrance Industry
- Application : Ethyl Maltol is capable of adding a warm, sweet note to perfumes and can similarly enhance the olfactory profile of cosmetic products .
- Results : The use of Ethyl Maltol in perfumes improves their olfactory profile, which can increase their appeal to consumers .
5. Food Adulteration Detection
- Application : Ethyl Maltol is used as a marker in the analysis of food samples to detect adulteration and evaluate any health risks . For example, unscrupulous manufacturers have counterfeited premium natural sesame oil by adding ethyl maltol into inexpensive canola oil or salad oil .
- Methods : A method based on isotope dilution headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry was developed for the simultaneous determination of the four flavor compounds .
- Results : Using the proposed method, maltol, ethyl maltol, and vanillin over a range of 0.286–1.65 μg/g were detected in blended sesame oil .
6. Analytical Applications
- Application : Ethyl Maltol is used in several analytical applications including but not limited to pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
- Results : The use of Ethyl Maltol in analytical applications improves the accuracy and reliability of the analyses .
4. Cosmetics Industry
- Application : Ethyl Maltol has been found to have antimicrobial properties and can be used in conjunction with cationic surfactant species to receive higher activity against contaminant microorganisms . This makes it a potential ingredient for personal care products in cosmetic applications .
- Results : The use of Ethyl Maltol in cosmetics can enhance and extend its activity against microbial contamination, making it a potential broad-spectrum preservative for personal care products .
5. Pyrolysis of Metal Complexes
- Application : Ethyl Maltol can be effectively released from complex pyrolysis at relatively high temperatures . This suggests that the exploitation of metal complexes as flavor precursors is a practical strategy to enhance the thermal stability and effectively regulate the release temperature of flavors .
- Results : The use of Ethyl Maltol in pyrolysis can enhance the thermal stability and effectively regulate the release temperature of flavors .
6. Chelating Agent
- Application : Ethyl Maltol is a chelating agent, which binds hard metal centers, such as Fe 3+, Ga 3+, Al 3+, and VO 2+ . Due to its solubility in aqueous solution, Ethyl Maltol was shown to increase the absorption of several essential metals in animal and human subjects, in comparison to hydrophobic chelating molecules .
- Results : The use of Ethyl Maltol as a chelating agent can increase the absorption of several essential metals in animal and human subjects .
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-ethyl-3-hydroxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4,9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKYNHJUKRTCJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C=CO1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041516 | |
Record name | 2-Ethyl-3-hydroxy-4-pyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid | |
Record name | 4H-Pyran-4-one, 2-ethyl-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl maltol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
289.00 to 290.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl maltol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Ethyl maltol | |
CAS RN |
4940-11-8 | |
Record name | Ethyl maltol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4940-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl maltol [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004940118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4H-Pyran-4-one, 2-ethyl-3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethyl-3-hydroxy-4-pyrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5041516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethyl-3-hydroxy-4-pyrone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.256 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ETHYL MALTOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6Q8K29L05 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethyl maltol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90 - 91 °C | |
Record name | Ethyl maltol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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